molecular formula C21H30N6O B4510363 trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B4510363
M. Wt: 382.5 g/mol
InChI Key: CFOZSUCGWGPVGW-UHFFFAOYSA-N
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Description

trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O/c28-21(19-8-6-18(7-9-19)15-27-16-22-24-25-27)23-20-10-12-26(13-11-20)14-17-4-2-1-3-5-17/h1-5,16,18-20H,6-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZSUCGWGPVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NN=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the tetrazole moiety. Common reagents used in these reactions include benzyl chloride, piperidine, and tetrazole precursors. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions might target the tetrazole moiety or the carboxamide group.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, piperidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways.

Medicine

In medicine, compounds like trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide are explored for their therapeutic potential. They might be evaluated for their efficacy in treating conditions like pain, inflammation, or neurological disorders.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or materials science. Its diverse reactivity and functional groups make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. It might act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate its exact mechanism and identify the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: A simpler analog that lacks the tetrazole and cyclohexanecarboxamide groups.

    Tetrazole Derivatives: Compounds containing the tetrazole moiety, which are often studied for their biological activities.

    Cyclohexanecarboxamides: A class of compounds with diverse pharmacological properties.

Uniqueness

What sets trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide apart is its unique combination of functional groups. This combination can confer distinct reactivity and biological activity, making it a compound of interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

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